molecular formula C17H19NO5 B4776799 3-[(1,3-benzodioxol-5-ylamino)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid

3-[(1,3-benzodioxol-5-ylamino)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid

Cat. No. B4776799
M. Wt: 317.34 g/mol
InChI Key: JLVDRAKYWORNRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(1,3-benzodioxol-5-ylamino)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid, also known as BBOCA, is a bicyclic compound that has been studied for its potential applications in scientific research. BBOCA has a unique chemical structure that makes it an interesting compound for researchers to study.

Mechanism of Action

The mechanism of action of 3-[(1,3-benzodioxol-5-ylamino)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 3-[(1,3-benzodioxol-5-ylamino)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that play a role in the breakdown of extracellular matrix proteins. 3-[(1,3-benzodioxol-5-ylamino)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid has also been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
3-[(1,3-benzodioxol-5-ylamino)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 3-[(1,3-benzodioxol-5-ylamino)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid can inhibit the growth and proliferation of cancer cells. 3-[(1,3-benzodioxol-5-ylamino)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid has also been shown to have anti-inflammatory properties, as it can inhibit the production of pro-inflammatory cytokines. In addition, 3-[(1,3-benzodioxol-5-ylamino)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid has been shown to have antioxidant properties, which may help protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-[(1,3-benzodioxol-5-ylamino)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid in lab experiments is its unique chemical structure, which makes it an interesting compound to study. 3-[(1,3-benzodioxol-5-ylamino)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid has also been shown to have a number of potential applications in drug delivery and cancer treatment. However, there are also limitations to using 3-[(1,3-benzodioxol-5-ylamino)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid in lab experiments. For example, the synthesis method for 3-[(1,3-benzodioxol-5-ylamino)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid is complex and may not be feasible for all researchers. In addition, the mechanism of action of 3-[(1,3-benzodioxol-5-ylamino)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are a number of future directions for research on 3-[(1,3-benzodioxol-5-ylamino)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid. One area of research could be to further investigate the mechanism of action of 3-[(1,3-benzodioxol-5-ylamino)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid, in order to better understand its biochemical and physiological effects. Another area of research could be to explore the potential applications of 3-[(1,3-benzodioxol-5-ylamino)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid in drug delivery and cancer treatment. In addition, future research could focus on developing more efficient and cost-effective synthesis methods for 3-[(1,3-benzodioxol-5-ylamino)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid.

Scientific Research Applications

3-[(1,3-benzodioxol-5-ylamino)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid has been studied for its potential applications in scientific research. One of the main areas of research has been in the field of drug delivery. 3-[(1,3-benzodioxol-5-ylamino)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid has been used as a carrier for various drugs, allowing for targeted delivery of the drug to specific tissues or cells. 3-[(1,3-benzodioxol-5-ylamino)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid has also been studied for its potential use in cancer treatment, as it has been shown to have anti-tumor activity in vitro.

properties

IUPAC Name

3-(1,3-benzodioxol-5-ylcarbamoyl)bicyclo[2.2.2]octane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5/c19-16(18-11-5-6-12-13(7-11)23-8-22-12)14-9-1-3-10(4-2-9)15(14)17(20)21/h5-7,9-10,14-15H,1-4,8H2,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLVDRAKYWORNRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1C(C2C(=O)O)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,3-Benzodioxol-5-ylcarbamoyl)bicyclo[2.2.2]octane-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(1,3-benzodioxol-5-ylamino)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid
Reactant of Route 2
3-[(1,3-benzodioxol-5-ylamino)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid
Reactant of Route 3
3-[(1,3-benzodioxol-5-ylamino)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid
Reactant of Route 4
3-[(1,3-benzodioxol-5-ylamino)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid
Reactant of Route 5
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Reactant of Route 5
3-[(1,3-benzodioxol-5-ylamino)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
3-[(1,3-benzodioxol-5-ylamino)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid

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